![molecular formula C13H12OS B13792238 7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B13792238.png)
7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one is a compound of significant interest in organic chemistry due to its unique bicyclic structure and potential applications in various fields. This compound features a bicyclo[3.2.0]hept-2-en-6-one core with a phenylsulfanyl group attached, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one typically involves the Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-2-en-6-one. This reaction converts ketones to esters or lactones using oxidative cleavage of the C–C bond adjacent to the carbonyl group . The reaction is often catalyzed by flavoprotein monooxygenases, which provide high enantioselectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one primarily involves its interaction with enzymes, particularly flavoprotein monooxygenases. These enzymes catalyze the Baeyer-Villiger oxidation by transferring an oxygen atom to the carbonyl group, resulting in the formation of esters or lactones . The phenylsulfanyl group can also participate in redox reactions, further influencing the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.2.0]hept-2-en-6-one: The parent compound without the phenylsulfanyl group.
Rac-camphor: Another bicyclic ketone used in similar oxidation reactions.
Rac-norcamphor: A structurally related compound used in Baeyer-Villiger oxidations.
Uniqueness: 7-Phenylsulfanylbicyclo[320]hept-2-en-6-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C13H12OS |
|---|---|
Molekulargewicht |
216.30 g/mol |
IUPAC-Name |
7-phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one |
InChI |
InChI=1S/C13H12OS/c14-12-10-7-4-8-11(10)13(12)15-9-5-2-1-3-6-9/h1-6,8,10-11,13H,7H2 |
InChI-Schlüssel |
CRPULFVUVYYWLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2C1C(=O)C2SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




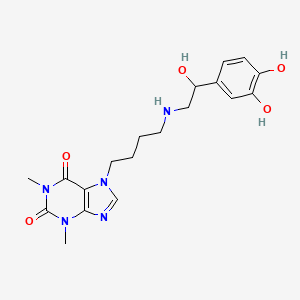
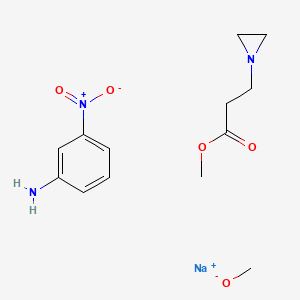
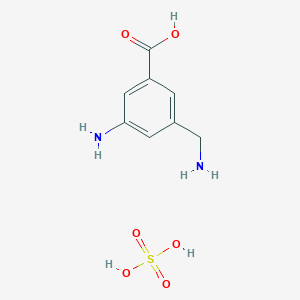
![1-Oxa-4-thia-7-aza-spiro[4.5]decane hydrochloride](/img/structure/B13792194.png)
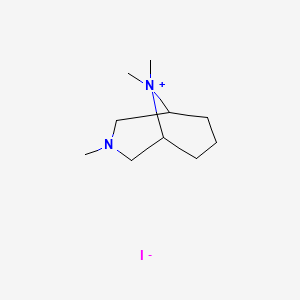
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792206.png)
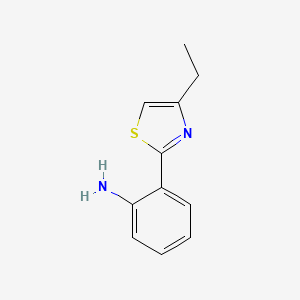

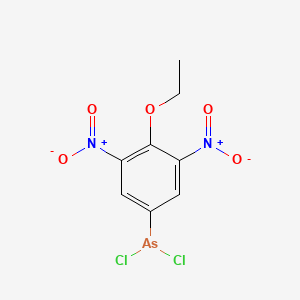
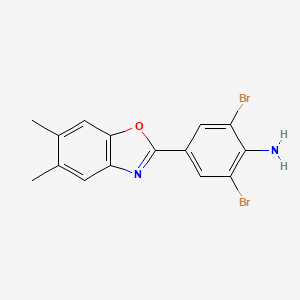
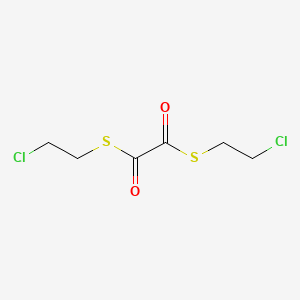
![Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride](/img/structure/B13792244.png)
